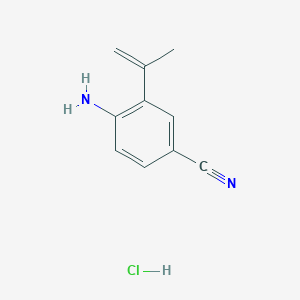

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is a chemical compound with the molecular formula C10H10N2·HCl.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride typically involves the reaction of 4-Amino-3-prop-1-en-2-ylbenzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in further chemical reactions. The compound's reactivity is often exploited in the production of specialty chemicals and materials used in advanced research.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution reactions | Various substituted amines |

| Coupling | Formation of biaryl compounds | Aryl amines and heterocycles |

| Reduction | Reduction to amines or alcohols | Primary and secondary amines |

Biological Research

Potential Biological Activity

Research has shown that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.

Case Study: Inhibition of Enzymatic Activity

In a study examining the compound's effect on specific enzymes, it was found to inhibit certain targets effectively, suggesting its potential role as a therapeutic agent. For instance, its interaction with enzymes involved in metabolic pathways could lead to developments in treatments for diseases associated with enzyme dysregulation.

Medicinal Chemistry

Drug Development Precursor

The compound is being investigated as a precursor for drug development. Its structural characteristics make it suitable for modifications that enhance pharmacological properties. Research into its efficacy against diseases such as Alzheimer's disease has highlighted its potential as a beta-secretase inhibitor, which may help in developing drugs aimed at treating neurodegenerative conditions .

Table 2: Therapeutic Applications Under Investigation

| Disease Target | Mechanism of Action | Current Status |

|---|---|---|

| Alzheimer's Disease | Inhibition of beta-secretase | Preclinical studies ongoing |

| Cancer | Modulation of tumor-related pathways | Early-stage research |

| Infectious Diseases | Antimicrobial properties | Investigational studies |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties allow it to be used as a building block for various agrochemicals and pharmaceuticals. The compound's stability and reactivity are advantageous for large-scale production processes.

Mécanisme D'action

The mechanism of action of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-3-prop-1-en-2-ylbenzonitrile: The parent compound without the hydrochloride salt.

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrobromide: A similar compound with a different halide salt.

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydroiodide: Another variant with a different halide salt.

Uniqueness

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Activité Biologique

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is an organic compound with significant potential in biological research. Its unique structure, featuring a benzonitrile moiety, an amino group, and a prop-1-en-2-yl group, allows for various interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C₁₀H₁₀N₂·HCl. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies. The compound exists as an oil in its base form and as a powder when in hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding, while the nitrile group can participate in nucleophilic addition reactions. These interactions may modulate metabolic pathways and inhibit the growth of pathogens .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its structural features allow it to disrupt bacterial cell functions, suggesting its potential as a new antimicrobial agent .

Antifungal Properties : Preliminary studies suggest that similar compounds within the same chemical family exhibit antifungal activities, indicating that this compound may also possess such properties .

Enzyme Modulation : The compound's interactions with enzymes could lead to significant biological effects, including the modulation of enzyme activity critical for various metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial properties against specific bacterial strains.

- Findings : The compound demonstrated significant inhibition at concentrations as low as 50 μg/mL against several strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .

-

Structure–Activity Relationship (SAR) :

- Objective : Understand how structural variations affect biological activity.

- Findings : Variants with different substituents on the aromatic ring exhibited varying levels of activity, highlighting the importance of functional groups in determining potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Comparative Analysis

To contextualize the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-prop-1-en-2-ylbenzonitrile | Contains an amino group and nitrile functionality | Versatile reactivity due to multiple functional groups |

| 4-Nitro-3-prop-1-en-2-ylbenzonitrile | Similar structure but with a nitro group | Higher reactivity due to electron-withdrawing nature |

| 4-Amino-3-prop-1-en-2-ylnitrobenzamide | Contains an amide linkage | Potentially different biological activity due to amide formation |

This table illustrates how the specific combination of functional groups in 4-Amino-3-prop-1-en-2-ylnitrobenzamide contributes to its distinct reactivity and biological profile compared to its analogs .

Propriétés

IUPAC Name |

4-amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPAKKJYNJHVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.